Antiproliferative Potency in EBC-1 Cells vs Analog 8c
In the EBC-1 non-small cell lung cancer line harboring MET gene amplification, Met/pdgfra-IN-2 (8h) demonstrated an antiproliferative IC50 of 6.1 ± 1.0 µM, which is 3.1-fold more potent than the closest in-series analog MET/PDGFRA-IN-1 (8c, IC50 = 19.0 ± 0.7 µM) when assessed under identical experimental conditions (SRB assay, 72 h) [1]. The clinical MET inhibitors crizotinib and cabozantinib, included as positive controls in the same experiment, showed IC50 values of 0.006 ± 0.001 µM and 0.059 ± 0.014 µM respectively, confirming that 8h is less potent than these advanced clinical compounds in 2D monolayer but offers a distinct dual MET/PDGFRA polypharmacology not present in crizotinib [1].
| Evidence Dimension | Antiproliferative IC50 in MET-amplified EBC-1 lung cancer cells |
|---|---|
| Target Compound Data | 6.1 ± 1.0 µM (Met/pdgfra-IN-2 / 8h) |
| Comparator Or Baseline | MET/PDGFRA-IN-1 (8c): 19.0 ± 0.7 µM; Crizotinib: 0.006 ± 0.001 µM; Cabozantinib: 0.059 ± 0.014 µM |
| Quantified Difference | 8h is 3.1-fold more potent than 8c in EBC-1 cells |
| Conditions | Sulforhodamine B (SRB) assay, 72 h incubation, monolayer culture; all compounds tested in the same experimental run (Mortazavi et al., 2023, Table 2) |
Why This Matters
For researchers procuring a tool compound to study MET-amplified cancer models, 8h provides a 3.1-fold potency advantage over the in-series alternative 8c, reducing the amount of compound required per experiment and improving the signal-to-noise ratio in cell-based assays in EBC-1 cells.
- [1] Mortazavi M, Raufi E, Pirhadi S, Saso L, Edraki N, Firuzi O. Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Sci Rep. 2023 Sep 6;13(1):14685. Table 2. View Source
